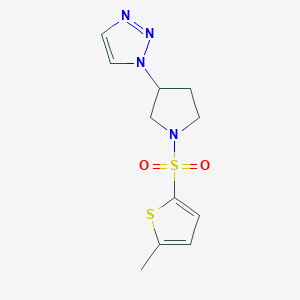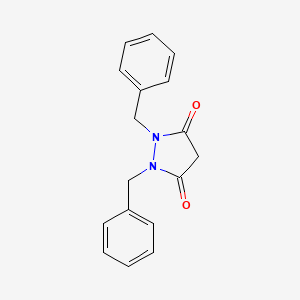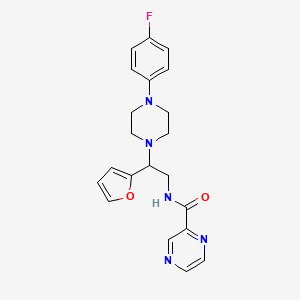
2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a widespread practice due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews have been published concerning specific methods of piperidine synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C9H17N3.2ClH/c1-12-7-6-11-9 (12)8-2-4-10-5-3-8;;/h10-11H,2-7H2,1H3;2*1H . Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 240.18 . It is a powder at room temperature . The melting point is 239-240 .Applications De Recherche Scientifique
Pharmacological Active Compound Synthesis
The compound's derivatives have been explored for their potential in synthesizing pharmacologically active compounds. For instance, dialkylaminobenzimidazoles, synthesized through a process involving benzimidazole-2-sulfonic acids and secondary amines, have shown potential antiarrhythmic, antiaggregation, and other activities. Compounds similar to 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine have exhibited significant NHE-inhibiting and antiaggregatory activities, surpassing some known compounds in effectiveness (Zhukovskaya et al., 2017).
Neuropeptide Y Y1 Receptor Antagonists
Derivatives of the compound have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, aimed at developing antiobesity drugs. Modifications to the piperidine and benzimidazole structures within these compounds have significantly affected their affinity and selectivity for the Y1 receptor (Zarrinmayeh et al., 1998).
Antihypertensive Activity
Stereoisomers of compounds structurally related to 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine have been synthesized and studied for their antihypertensive activity. These studies have shown significant differences in pharmacological activities between different isomers of these compounds (Kasuya et al., 1983).
Antiproliferative Activity
Novel derivatives of benzimidazole, including structures related to 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some of these compounds have shown promising results against human leukemia, breast, and lung cancer cells (Nowicka et al., 2015).
Crystal Structure Studies
Crystal structure studies of related compounds have been conducted to better understand their molecular configurations and potential biological importance. These studies provide essential insights for molecular modeling and structural characterization, which are crucial for further biological studies (Thimmegowda et al., 2009).
Inhibitor Development
Compounds structurally related have been developed as inhibitors for specific biological targets, such as Aurora kinase and ACAT-1, showing potential in treating cancer and diseases involving ACAT-1 overexpression (Henry James, 2006), (Shibuya et al., 2018).
Antibacterial and Antifungal Agents
New series of compounds, including benzimidazole derivatives, have been synthesized and shown potent antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new classes of antibacterial agents (Thanusu et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Orientations Futures
Propriétés
IUPAC Name |
2-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-12-7-6-11-9(12)8-4-2-3-5-10-8;;/h8,10H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEVRZRZGYLAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1C2CCCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)

![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)



![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2643832.png)
![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)
![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)

![N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2643839.png)
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2643840.png)
